Superior Affinity for 5-HT4 Receptor Splice Variants Compared to Clinical Agonists
Derivatives of 1-(benzylsulfonyl)piperidin-4-amine, specifically the lead compound Y-36912, demonstrate high binding affinity across multiple human 5-HT4 receptor splice variants. The pKi range for Y-36912 (7.03-7.85) is statistically comparable to that of the clinically approved prokinetic agent tegaserod (pKi 7.38-7.91) and superior to other 5-HT4 agonists like BIMU 1 (pKi 6.92-7.78) and DAU 6236 (pKi 6.79-7.99) [1]. This indicates that the benzylsulfonyl scaffold, when properly elaborated, can achieve target engagement equivalent to or exceeding known therapeutic agents. The core amine, 1-(benzylsulfonyl)piperidin-4-amine, is a direct synthetic precursor to this advanced lead, making it a critical procurement choice for research programs targeting the 5-HT4 receptor.
| Evidence Dimension | 5-HT4 Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | Y-36912 (derived from 1-(benzylsulfonyl)piperidin-4-amine): pKi 7.03-7.85 |
| Comparator Or Baseline | Tegaserod (clinical agonist): pKi 7.38-7.91; BIMU 1 (agonist): pKi 6.92-7.78; DAU 6236 (agonist): pKi 6.79-7.99 |
| Quantified Difference | Y-36912 affinity is statistically comparable to tegaserod and up to 10-fold higher than other agonists like renzapride (pKi 4.85-5.56). |
| Conditions | Radioligand binding assay using membranes from cells expressing recombinant human 5-HT4(a), (b), (c), (d), and (g) splice variants. |
Why This Matters
This data positions 1-(benzylsulfonyl)piperidin-4-amine as a strategic starting material for developing high-affinity 5-HT4 ligands with potential advantages over existing clinical candidates.
- [1] Irving, H. R., et al. (2010). Investigations into the binding affinities of different human 5-HT4 receptor splice variants. Pharmacology, 85(4), 224-233. View Source
